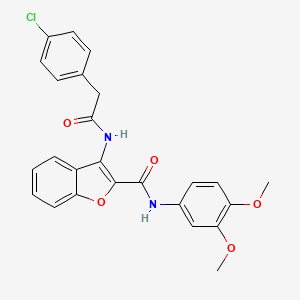

3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

3-(2-(4-Chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a 4-chlorophenylacetamido group at position 3 and a 3,4-dimethoxyphenylcarboxamide moiety at position 2.

Properties

IUPAC Name |

3-[[2-(4-chlorophenyl)acetyl]amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O5/c1-31-20-12-11-17(14-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQLRUJWLWUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known by its CAS number 888454-50-0, is a compound of interest due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 464.9 g/mol. Its structure features a benzofuran core substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 888454-50-0 |

| Molecular Formula | C25H21ClN2O5 |

| Molecular Weight | 464.9 g/mol |

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The presence of the N-phenethyl carboxamide moiety has been shown to enhance its activity, making it comparable to established anticancer agents like doxorubicin, with an IC50 value of approximately 1.136 μM .

Case Study: Cytotoxicity Testing

In vitro testing demonstrated that derivatives of benzofuran compounds exhibit cytotoxicity against Erlich ascites carcinoma (EAC) cells. Among these, the compound showed promising results, indicating that the substitution patterns on the benzofuran scaffold are crucial for enhancing cytotoxic effects .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been suggested that compounds with similar structures can inhibit the hypoxia-inducible factor (HIF-1) pathway, which plays a critical role in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that halogen substitutions (like chlorine) at specific positions on the aromatic rings significantly influence biological activity. The presence of functional groups such as carboxamides and methoxy groups have been associated with improved binding interactions with biological targets, leading to enhanced therapeutic efficacy .

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profile. Preliminary studies suggest that this compound exhibits low cytotoxicity towards normal cells while maintaining potent activity against cancerous cells. This selectivity is a crucial factor for its potential therapeutic use .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety is often linked to enhanced anticancer properties due to its ability to interact with key biological targets involved in tumor growth and metastasis.

- Case Study : A study demonstrated that benzofuran derivatives showed significant inhibition of cancer cell proliferation in vitro, suggesting potential for development as anticancer agents.

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit inhibitory effects against bacterial and fungal strains.

- Case Study : Research on related compounds has shown effectiveness against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.

Neuropharmacological Applications

-

Neuroprotection :

- Compounds similar to 3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : These compounds may act as antagonists at NMDA receptors, reducing excitotoxicity associated with excessive glutamate signaling.

- Case Study : In animal models of Alzheimer's disease, related benzofuran derivatives showed a reduction in neuroinflammation and neuronal death.

-

Cognitive Enhancement :

- There is emerging interest in the cognitive-enhancing properties of such compounds. By modulating neurotransmitter systems, they may improve memory and learning processes.

- Research Findings : Studies have indicated that similar compounds can enhance synaptic plasticity, a critical factor in learning and memory.

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Related Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Inhibition of cancer cell proliferation |

| Antimicrobial | Bacterial/Fungal Inhibition | Effective against resistant strains |

| Neuroprotection | NMDA Receptor Antagonism | Reduced excitotoxicity in neurodegenerative models |

| Cognitive Enhancement | Memory Improvement | Enhanced synaptic plasticity |

Chemical Reactions Analysis

Transamidation for Functional Group Diversification

The 8-AQ auxiliary is cleaved via a one-pot transamidation protocol to install diverse carboxamide groups:

-

Step 1 : Boc-protection of the 8-AQ amide in MeCN with Boc₂O and DMAP.

-

Step 2 : Aminolysis with amines (e.g., 3,4-dimethoxyaniline) yields the final carboxamide derivatives (Scheme 5, ).

Scope :

| Amine Nucleophile | Product Yield (%) |

|---|---|

| 3,4-Dimethoxyaniline | 82 |

| Cyclohexylamine | 78 |

| 4-Chlorobenzylamine | 75 |

Hydrolysis of Amide Bonds

The acetamido (–NHCO–) and carboxamide (–CONH–) groups are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) cleaves the acetamido group, yielding 3-amino-benzofuran-2-carboxylic acid derivatives.

-

Basic Hydrolysis : NaOH (aq. ethanol, 80°C) hydrolyzes the carboxamide to a carboxylic acid .

Conditions :

| Reaction Type | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | HCl (6M) | Reflux | 3-Amino intermediate |

| Basic | NaOH (2M) | 80°C | Carboxylic acid |

Nucleophilic Aromatic Substitution

The 4-chlorophenyl substituent undergoes substitution with strong nucleophiles:

-

Ammonolysis : NH₃ (liq., Cu catalyst) replaces Cl with NH₂.

-

Methoxylation : NaOMe (DMF, 120°C) substitutes Cl with OMe .

Regioselectivity : Para-substitution dominates due to steric and electronic effects.

Oxidation of the Benzofuran Ring

The furan moiety is oxidized to a diketone or lactone under strong oxidizing conditions:

-

KMnO₄ (aq. H₂SO₄, 0°C): Forms a diketone derivative.

Functional Group Modifications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The compound’s benzofuran core distinguishes it from oxadiazole- or indole-based analogs. For example:

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () replaces the benzofuran with a 1,3,4-oxadiazole ring, while retaining a 4-chlorophenyl group.

- N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () employs an indole-carboxamide scaffold with a phenoxyacetamido side chain.

Pharmacological Activity

Anti-Inflammatory Potential

- Oxadiazole Derivatives (): Two analogs with 4-bromophenyl and 3,4-dimethoxyphenyl substituents demonstrated 59.5% and 61.9% anti-inflammatory activity at 20 mg/kg, respectively, close to indomethacin’s 64.3%. The dimethoxyphenyl group may enhance activity via electron-donating effects, aligning with the target compound’s substitution .

Psychoactive and Metabolic Considerations

- 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide () shares the 4-chlorophenylacetamido motif but lacks the benzofuran system. Identified as a psychoactive substance, it highlights the role of acetamido groups in central nervous system interactions. The target compound’s benzofuran and dimethoxyphenyl groups likely reduce such risks due to steric hindrance and altered pharmacokinetics .

Pharmacokinetic and Physicochemical Properties

Q & A

Q. Q1. What are the critical steps for optimizing the synthesis of 3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions influence yield and purity?

Answer: Synthesis optimization requires precise control of reaction parameters:

- Coupling Reactions : Amide bond formation between benzofuran-2-carboxylic acid derivatives and substituted amines (e.g., 3,4-dimethoxyaniline) often employs carbodiimide-based coupling agents like EDC/HOBt. Temperature (0–25°C) and solvent polarity (DMF or DCM) significantly affect reaction efficiency .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential for isolating the final product, particularly due to steric hindrance from the 4-chlorophenyl and dimethoxyphenyl groups .

- Yield Enhancement : Continuous flow reactors (as seen in related benzofuran syntheses) can improve mixing and reduce side reactions, with yields typically ranging from 45% to 72% in batch processes .

Q. Q2. How should researchers approach structural characterization of this compound, and what analytical techniques are most reliable?

Answer: Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the benzofuran core. For example, the 4-chlorophenyl group shows distinct aromatic protons at δ 7.2–7.5 ppm, while dimethoxyphenyl protons resonate at δ 3.8–4.1 ppm (methoxy signals) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula (CHClNO), with fragmentation patterns confirming the acetamido and carboxamide linkages .

- X-ray Crystallography : Resolves steric effects from the 3,4-dimethoxyphenyl group, providing bond angles and dihedral angles critical for structure-activity relationship (SAR) studies .

Q. Q3. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS) but dissolves in DMSO or DMF (≥10 mM stock solutions). Methoxy and chloro substituents reduce polarity, necessitating co-solvents like Tween-80 for in vitro assays .

- Stability : Degradation occurs above 40°C or in acidic/basic conditions (pH <3 or >10). Store at −20°C under inert gas (argon) to prevent oxidation of the benzofuran ring .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups in biological activity?

Answer:

- Analog Synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl derivatives to assess electronic/steric effects on target binding. Similarly, modify the dimethoxyphenyl group to mono-methoxy or ethoxy variants .

- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase or protease screens) and molecular docking simulations to map binding affinities. For example, IC values from kinase assays can quantify potency shifts .

- Data Interpretation : Use multivariate analysis to correlate substituent properties (Hammett constants, logP) with bioactivity trends .

Q. Q5. What computational strategies are recommended to predict the binding mode of this compound with potential therapeutic targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or β-amyloid proteins, focusing on hydrogen bonding between the carboxamide group and catalytic residues (e.g., Arg120 in COX-2) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the benzofuran core, guiding mutagenesis studies .

- Validation : Cross-reference computational predictions with experimental data (e.g., SPR binding kinetics) to refine models .

Q. Q6. How can researchers resolve contradictions in biological activity data across different experimental models?

Answer:

- Model Selection : Compare results from immortalized cell lines (e.g., HEK293) with primary cells or 3D organoids to assess metabolic stability and off-target effects .

- Dose-Response Curves : Use Hill slopes to differentiate between specific target engagement (steep slopes) and nonspecific cytotoxicity (shallow slopes) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify secondary pathways influenced by the compound .

Q. Q7. What methodologies are effective for studying the compound’s pharmacokinetics in preclinical models?

Answer:

- ADME Profiling :

- Absorption : Caco-2 cell permeability assays predict intestinal absorption, with Papp values >1×10 cm/s indicating moderate bioavailability .

- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP3A4/2D6) metabolites via LC-MS .

- Excretion : Radiolabel the compound (e.g., C) to track urinary/fecal elimination in rodent models .

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, C, and t .

Q. Q8. How can in vitro findings be translated to in vivo efficacy studies while minimizing interspecies variability?

Answer:

- Species-Specific Metabolism : Pre-screen metabolites in human/rodent hepatocytes to prioritize models with similar metabolic profiles .

- Dosing Regimens : Adjust doses based on allometric scaling (body surface area) and plasma protein binding differences (e.g., rodent vs. human albumin affinity) .

- Biomarker Integration : Monitor surrogate endpoints (e.g., plasma cytokine levels for anti-inflammatory activity) to bridge in vitro target engagement with in vivo outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.